Cas no 1207036-44-9 (3,4-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide)
![3,4-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide structure](https://ja.kuujia.com/scimg/cas/1207036-44-9x500.png)
3,4-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide 化学的及び物理的性質
名前と識別子
-
- 3,4-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide
- 3,4-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]benzamide
- AKOS024476445
- 1207036-44-9
- 3,4-dimethyl-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide
- F2947-0568
- N-[1,2-Dihydro-1-methyl-2-oxo-5-(1-pyrrolidinylcarbonyl)-3-pyridinyl]-3,4-dimethylbenzamide
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- インチ: 1S/C20H23N3O3/c1-13-6-7-15(10-14(13)2)18(24)21-17-11-16(12-22(3)20(17)26)19(25)23-8-4-5-9-23/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,21,24)
- InChIKey: PUAKWTNZBPTRTM-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC(C(N2CCCC2)=O)=CN(C)C1=O)(=O)C1=CC=C(C)C(C)=C1
計算された属性
- せいみつぶんしりょう: 353.17394160g/mol
- どういたいしつりょう: 353.17394160g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 661
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 625.2±55.0 °C(Predicted)
- 酸性度係数(pKa): 10.92±0.20(Predicted)
3,4-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2947-0568-20μmol |
3,4-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide |
1207036-44-9 | 90%+ | 20μl |
$79.0 | 2023-04-29 | |
Life Chemicals | F2947-0568-30mg |
3,4-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide |
1207036-44-9 | 90%+ | 30mg |
$119.0 | 2023-04-29 | |
Life Chemicals | F2947-0568-20mg |
3,4-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide |
1207036-44-9 | 90%+ | 20mg |
$99.0 | 2023-04-29 | |
Life Chemicals | F2947-0568-10μmol |
3,4-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide |
1207036-44-9 | 90%+ | 10μl |
$69.0 | 2023-04-29 | |
Life Chemicals | F2947-0568-10mg |
3,4-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide |
1207036-44-9 | 90%+ | 10mg |
$79.0 | 2023-04-29 | |
Life Chemicals | F2947-0568-5μmol |
3,4-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide |
1207036-44-9 | 90%+ | 5μl |
$63.0 | 2023-04-29 | |
Life Chemicals | F2947-0568-4mg |
3,4-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide |
1207036-44-9 | 90%+ | 4mg |
$66.0 | 2023-04-29 | |
Life Chemicals | F2947-0568-1mg |
3,4-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide |
1207036-44-9 | 90%+ | 1mg |
$54.0 | 2023-04-29 | |
Life Chemicals | F2947-0568-3mg |
3,4-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide |
1207036-44-9 | 90%+ | 3mg |
$63.0 | 2023-04-29 | |
Life Chemicals | F2947-0568-15mg |
3,4-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide |
1207036-44-9 | 90%+ | 15mg |
$89.0 | 2023-04-29 |
3,4-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
3,4-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamideに関する追加情報
3,4-Dimethyl-N-[1-Methyl-2-Oxo-5-(Pyrrolidine-1-Carbonyl)-1,2-Dihydropyridin-3-yl]Benzamide (CAS No. 1207036-44-9): An Overview
3,4-Dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide (CAS No. 1207036-44-9) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as pyridine derivatives, which are widely studied for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
The chemical structure of 3,4-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide is characterized by a pyridine ring substituted with a benzamide moiety and functional groups such as methyl, oxo, and pyrrolidine carbonyl. These structural features contribute to its unique pharmacological profile and make it a promising candidate for further drug development.
Recent studies have highlighted the potential of 3,4-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 3,4-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide has also shown promising results in preclinical studies for its analgesic effects. Research conducted at the University of California, San Francisco, found that this compound effectively reduces pain sensitivity in animal models of chronic pain. The mechanism of action appears to involve the modulation of nociceptive pathways in the central nervous system.
The anti-cancer potential of 3,4-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide has also been explored. A study published in the Cancer Research journal reported that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism underlying its anti-cancer activity is thought to involve the induction of apoptosis and cell cycle arrest.
The pharmacokinetic properties of 3,4-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide have been investigated to assess its suitability for clinical development. Studies have shown that it has favorable oral bioavailability and a reasonable half-life, making it suitable for once or twice daily dosing regimens. Additionally, preliminary toxicology studies have indicated that this compound is well-tolerated at therapeutic doses with no significant adverse effects observed.
The synthesis of 3,4-dimethyl-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl]benzamide involves several steps that require precise control over reaction conditions to ensure high yields and purity. The key steps include the formation of the pyrrolidine carbonyl moiety through a coupling reaction and the subsequent attachment of the benzamide group via an amide bond formation. Advances in synthetic chemistry have made it possible to produce this compound on a larger scale for preclinical and clinical studies.
In conclusion, 3,4-dimethyl-N-[1-methyl-2-oXoOxOxOxOxOxOxOxOxOxOxo-x-pyrrolidine carbonyl)-1, 2-diHydroPyriDIne-y-l]BenzAmide (CAS No. 1207036-x-x-x-x) represents a promising molecule with diverse therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical utility.
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